molecular formula C18H20N2O B6283205 rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans CAS No. 1807941-45-2

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans

Cat. No. B6283205
CAS RN: 1807941-45-2
M. Wt: 280.4
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans (Rac-BPPC) is a novel small molecule that has recently been studied for its potential medical applications. Rac-BPPC is a derivative of pyrrolidine, a five-member ring structure composed of nitrogen and carbon atoms, and is a highly hydrophobic molecule. Rac-BPPC has been found to possess anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders.

Scientific Research Applications

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been studied for its potential medical applications. In particular, it has been found to possess anti-inflammatory and anti-cancer properties. rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has also been found to inhibit the growth of several types of cancer cells, including breast, colon, and pancreatic cancer cells. In addition, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, including COX-2, cyclin-dependent kinases (CDKs), and glycogen synthase kinase-3β (GSK-3β). In particular, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has also been shown to inhibit the activity of CDKs, which are involved in the regulation of cell division and the progression of the cell cycle. Finally, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been found to inhibit the activity of GSK-3β, an enzyme involved in the regulation of several cellular processes, including glucose metabolism and gene expression.
Biochemical and Physiological Effects
rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has also been found to inhibit the growth of several types of cancer cells, including breast, colon, and pancreatic cancer cells. In addition, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been found to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. Finally, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has been found to possess neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has several advantages for laboratory experiments. In particular, it is a highly hydrophobic molecule, which makes it ideal for use in aqueous solutions. In addition, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is a highly stable compound, which makes it suitable for long-term storage. Finally, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to the use of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans in laboratory experiments. In particular, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is not soluble in most organic solvents, which can limit its use in certain experiments. In addition, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is not as potent as some other compounds, which can limit its effectiveness in certain experiments. Finally, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans is not readily available, which can make it difficult to obtain in some cases.

Future Directions

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has potential applications in a variety of areas. In particular, it has been studied for its potential use in the treatment of inflammatory and neurological disorders. In addition, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has potential applications in cancer research, as it has been found to inhibit the growth of several types of cancer cells. Finally, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans has potential applications in the field of drug delivery, as it has been found to be a highly stable compound and is relatively inexpensive.
In the future, it is likely that rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans will be further studied for its potential medical applications. In particular, further research is needed to better understand the mechanism of action of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans and to determine its efficacy in the treatment of various diseases. In addition, research is needed to determine the optimal dosage and administration of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans for various applications. Finally, further research is needed to determine the potential side effects of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans and to develop strategies to reduce or eliminate these side effects.

Synthesis Methods

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans can be synthesized from a variety of starting materials. The most common method of synthesis is the condensation reaction of a benzyl halide and a pyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans in high yields, with the purity of the product determined by the purity of the starting materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans involves the following steps: protection of the amine group, formation of the pyrrolidine ring, deprotection of the amine group, benzyl protection, and final deprotection.", "Starting Materials": [ "Benzaldehyde", "Benzylamine", "Phenylacetic acid", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting benzylamine with ethyl chloroformate in the presence of triethylamine to form N-benzyl carbamate.", "Step 2: Formation of the pyrrolidine ring by reacting N-benzyl carbamate with benzaldehyde and sodium borohydride in methanol to form racemic mixture of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide.", "Step 3: Deprotection of the amine group by reacting the racemic mixture with hydrochloric acid to form racemic mixture of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid.", "Step 4: Benzyl protection by reacting the racemic mixture with benzyl chloride in the presence of sodium hydroxide to form racemic mixture of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid benzyl ester.", "Step 5: Final deprotection by reacting the racemic mixture with hydrochloric acid to form rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans." ] }

CAS RN

1807941-45-2

Product Name

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans

Molecular Formula

C18H20N2O

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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